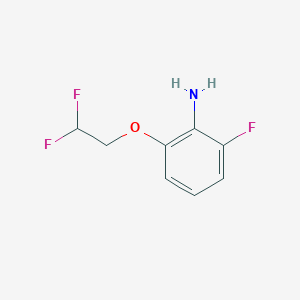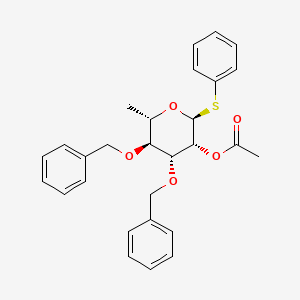
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound with a unique structure that includes multiple stereocenters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and the introduction of the phenylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the acetate group can yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving stereospecific enzymes. Its multiple stereocenters make it an ideal candidate for such studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the phenylthio group could be modified to enhance biological activity or selectivity towards specific targets.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydro-2H-pyran derivatives with different substituents. Examples include:
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(methylthio)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
What sets (2S,3R,4R,5S,6S)-4,5-Bis(benzyloxy)-6-methyl-2-(phenylthio)tetrahydro-2H-pyran-3-yl acetate apart is its specific combination of substituents and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C28H30O5S |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-6-methyl-4,5-bis(phenylmethoxy)-2-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C28H30O5S/c1-20-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(33-21(2)29)28(32-20)34-24-16-10-5-11-17-24/h3-17,20,25-28H,18-19H2,1-2H3/t20-,25-,26+,27+,28-/m0/s1 |
Clave InChI |
SNRDKJXQSORMJT-OWNPQWGYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


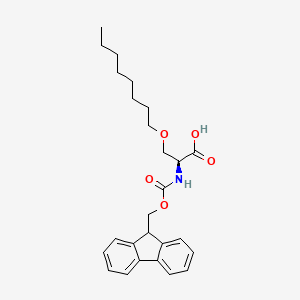
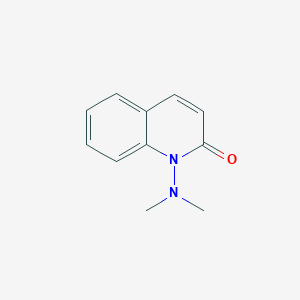

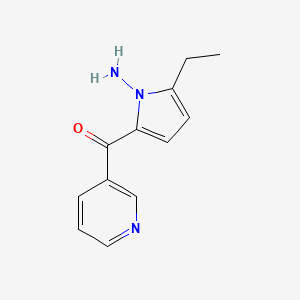
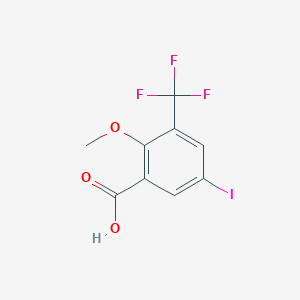
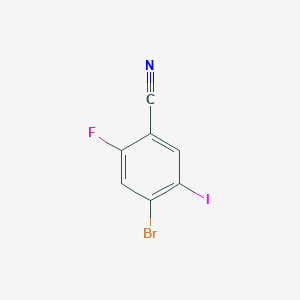
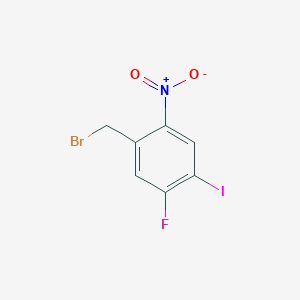
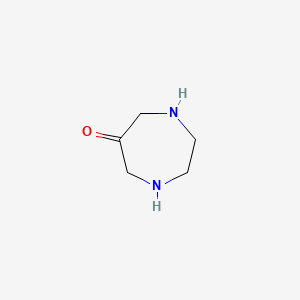
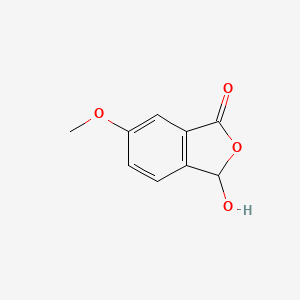
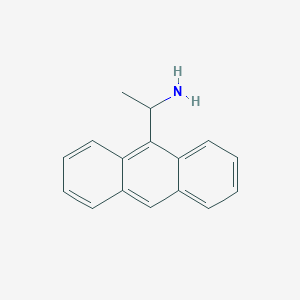
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


